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Compound of Interest

Compound Name: 2,3-Difluoropyridin-4-ol

Cat. No.: B567812

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 2,3-Difluoropyridin-4-ol

Chemical Identity:

Systematic Name: 2,3-Difluoropyridin-4-ol

Synonym: 2,3-Difluoro-4-hydroxypyridine

CAS Number: 1227579-00-1

Molecular Formula: CsH3F2NO

Molecular Weight: 131.08 g/mol
Chemical Structure:

The structure of 2,3-Difluoropyridin-4-ol consists of a pyridine ring substituted with two
fluorine atoms at positions 2 and 3, and a hydroxyl group at position 4. The compound exists in
tautomeric equilibrium with its pyridone form, 2,3-difluoro-1H-pyridin-4-one.

Physicochemical and Spectroscopic Data
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While a comprehensive experimental dataset for 2,3-Difluoropyridin-4-ol is not readily
available in public literature, data for closely related compounds provides valuable insights. The
introduction of fluorine atoms significantly influences the electronic properties, lipophilicity, and
metabolic stability of the pyridine ring, making this class of compounds of high interest in
medicinal chemistry.[1][2]

Table 1: Physicochemical Properties (Predicted and Inferred from Analogs)

Property Value Source/Basis

The acidity is expected to be
higher than that of 4-

pKa Data not available hydroxypyridine due to the
electron-withdrawing nature of

the fluorine atoms.

Fluorination generally

increases lipophilicity, which is

LogP Data not available i
a key parameter in drug
design.[2]

Storage Temperature 2-8°C [3]

Spectroscopic Data:

Detailed experimental spectra for 2,3-Difluoropyridin-4-ol are not published. However, based
on the analysis of related fluorinated pyridines, the following characteristics can be anticipated:

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
protons on the pyridine ring, with chemical shifts and coupling constants influenced by the
fluorine and hydroxyl substituents.

e 13C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon
atoms in the pyridine ring, with the carbons attached to fluorine exhibiting characteristic
splitting patterns (C-F coupling).

e 19F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound and
would show signals for the two fluorine atoms, with their chemical shifts and coupling
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providing information about their electronic environment.

o Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to
the molecular weight of 131.08 g/mol .

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 2,3-Difluoropyridin-4-ol is not
available in the public domain. However, the synthesis of structurally similar fluorinated
hydroxypyridines often involves nucleophilic aromatic substitution reactions on polyfluorinated
pyridine precursors.

General Synthetic Strategy:

A plausible synthetic route could involve the following conceptual steps. This is a hypothetical
pathway and would require experimental optimization.

Conceptual Synthetic Workflow
Experimental Considerations (Based on related syntheses):

o Starting Material: A suitable starting material would be a polyfluorinated pyridine, such as
2,3,4-trifluoropyridine. The reactivity of the fluorine atoms on the pyridine ring towards
nucleophilic substitution is a key factor.

e Reaction Conditions: The reaction would likely be carried out in a suitable solvent, and the
temperature would need to be carefully controlled to achieve selective substitution at the 4-
position.

« Purification: Purification of the final product would likely involve techniques such as column
chromatography, recrystallization, or distillation.

Applications in Drug Discovery and Medicinal
Chemistry

Fluorine-containing pyridine derivatives are of significant interest in drug discovery.[1] The
incorporation of fluorine can enhance several key properties of a drug candidate, including:
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» Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to
a longer half-life of the drug in the body.[1]

» Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with
biological targets, potentially increasing the potency of the drug.

 Lipophilicity and Bioavailability: The introduction of fluorine can modulate the lipophilicity of a
molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME)
properties.[2]

While specific biological activities for 2,3-Difluoropyridin-4-ol have not been reported, the 4-
pyridone scaffold is a known pharmacophore found in a number of approved drugs. The unique
substitution pattern of this compound makes it an interesting candidate for screening in various
biological assays.

Logical Relationships in Fluorinated Pyridine Drug
Discovery

The following diagram illustrates the logical flow and considerations in the development of
drugs based on fluorinated pyridine scaffolds.
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Scaffold Selection & Synthesis
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Drug Discovery Workflow for Fluorinated Pyridines
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This guide provides a summary of the available information on 2,3-Difluoropyridin-4-ol.
Further experimental research is needed to fully characterize its properties and explore its
potential applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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